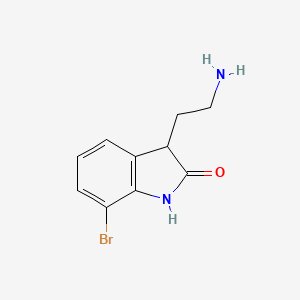
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a bromine atom at the 7th position and an aminoethyl group at the 3rd position of the indole ring, which can significantly influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of the aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo-2,3-dihydro-1H-indol-2-one. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group at the 3rd position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.
科学研究应用
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
相似化合物的比较
Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl group, known for its role as a neurotransmitter.
Serotonin: Another neurotransmitter with structural similarities, involved in regulating mood and behavior.
Melatonin: A hormone that regulates sleep-wake cycles, also structurally related to indole derivatives.
Uniqueness
3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole-based molecules.
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-7-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14) |
InChI 键 |
LCQCQGHYBUHWTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)

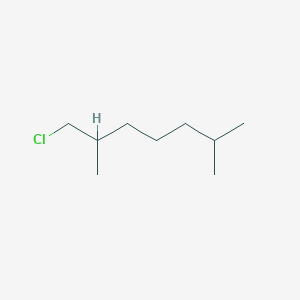
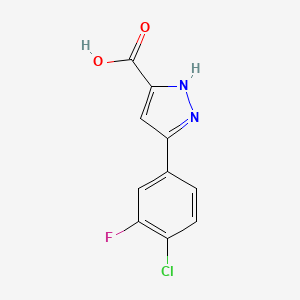


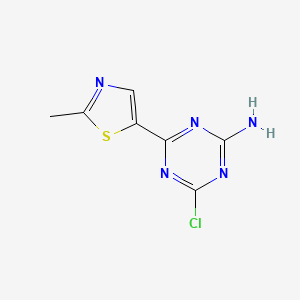


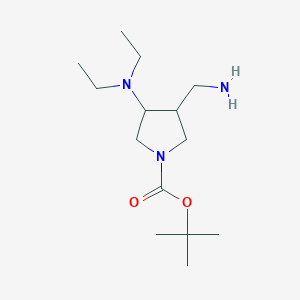

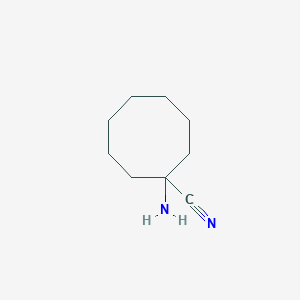
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

